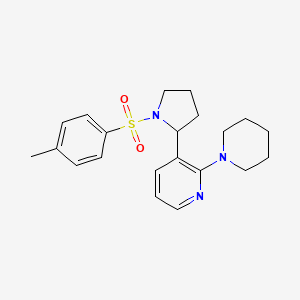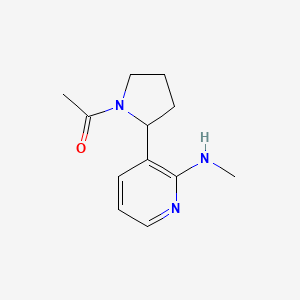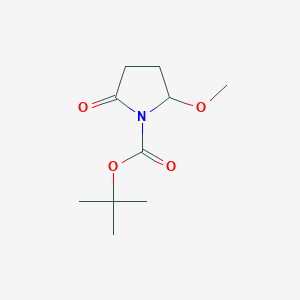
6-(tert-Butylthio)-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butylthio)-2-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core substituted with a tert-butylthio group at the 6-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-2-methylnicotinaldehyde typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 2-methylnicotinaldehyde with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to facilitate the deprotonation of tert-butylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(tert-Butylthio)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 6-(tert-Butylthio)-2-methylnicotinic acid.
Reduction: 6-(tert-Butylthio)-2-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(tert-Butylthio)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 6-(tert-Butylthio)-2-methylnicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(tert-Butylthio)-2-methylpyridine: Similar structure but lacks the aldehyde group.
6-(tert-Butylthio)-2-methylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
6-(tert-Butylthio)-2-methylnicotinaldehyde is unique due to the presence of both the tert-butylthio and aldehyde groups on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15NOS |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
6-tert-butylsulfanyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 |
Clé InChI |
WQIVPQQXNHPJOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)SC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















